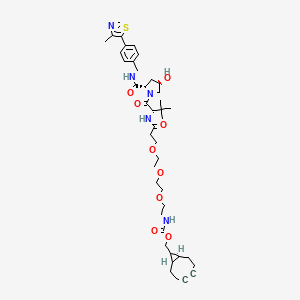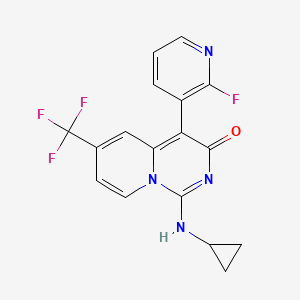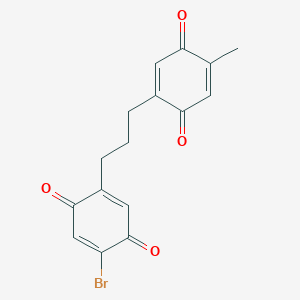
SARS-CoV-2-IN-84
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-84 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process, thereby mitigating the spread and impact of the virus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-84 involves a multi-step process that includes the preparation of key intermediates followed by their assembly into the final product. The synthetic route typically begins with the formation of a core scaffold, which is then functionalized through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility. The industrial process also focuses on optimizing the use of raw materials and minimizing waste to enhance sustainability.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-84 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives with altered chemical properties.
科学的研究の応用
SARS-CoV-2-IN-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and understand the molecular interactions between the compound and viral proteins.
Medicine: Explored as a therapeutic agent to treat COVID-19 by targeting specific viral pathways and reducing viral load in infected individuals.
Industry: Utilized in the development of diagnostic tools and assays to detect the presence of SARS-CoV-2 in biological samples.
作用機序
The mechanism of action of SARS-CoV-2-IN-84 involves its interaction with specific viral proteins, such as the main protease or the RNA-dependent RNA polymerase, which are crucial for viral replication. By binding to these proteins, the compound inhibits their activity, thereby preventing the virus from replicating and spreading. The molecular targets and pathways involved include the inhibition of proteolytic cleavage of viral polyproteins and the disruption of viral RNA synthesis.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors that have been investigated for their potential to treat COVID-19.
Uniqueness
SARS-CoV-2-IN-84 is unique in its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. Unlike other compounds, it exhibits a higher selectivity and lower toxicity, making it a promising candidate for therapeutic development. Additionally, its synthetic accessibility and stability under various conditions further enhance its potential for widespread use in research and clinical applications.
特性
分子式 |
C16H13BrO4 |
|---|---|
分子量 |
349.17 g/mol |
IUPAC名 |
2-[3-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)propyl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13BrO4/c1-9-5-14(19)10(6-13(9)18)3-2-4-11-7-16(21)12(17)8-15(11)20/h5-8H,2-4H2,1H3 |
InChIキー |
KQVIOKFXOUYHMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C(=CC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


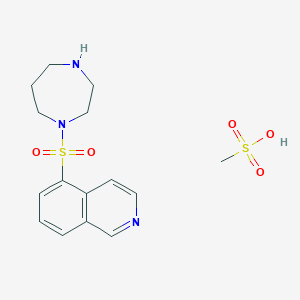
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)

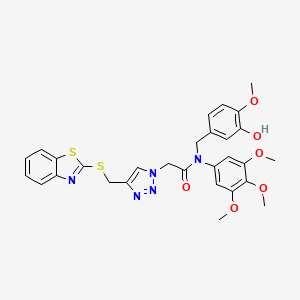
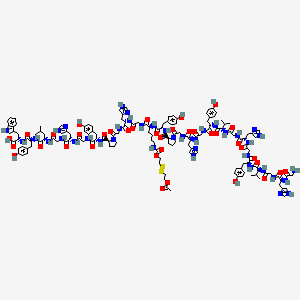
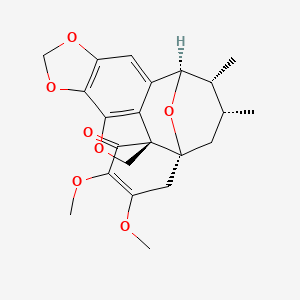
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
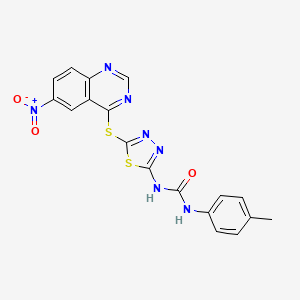

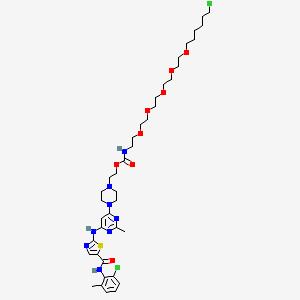
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
